molecular formula C15H12N4O4S B7538249 N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Numéro de catalogue B7538249
Poids moléculaire: 344.3 g/mol
Clé InChI: DEMDUTYDSKFTRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide, also known as BI 2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI 2536 has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.

Mécanisme D'action

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 works by inhibiting the activity of Plk1, a protein kinase that is involved in several stages of cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for anti-cancer drugs. By inhibiting Plk1, N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Plk1, it has been shown to inhibit the activity of other protein kinases, including Aurora A and B. It has also been shown to induce mitotic arrest, a state in which cells are unable to complete cell division.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in cell division. However, its potency and specificity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its high cost and limited availability may make it difficult to use in some lab experiments.

Orientations Futures

There are several future directions for research on N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536. One area of interest is the development of more potent and selective Plk1 inhibitors, which could have greater efficacy against a wider range of cancer cells. Another area of interest is the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in combination with other chemotherapy drugs, which could improve its effectiveness and reduce the risk of drug resistance. Finally, there is interest in exploring the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in other diseases beyond cancer, such as Alzheimer's disease and viral infections.

Méthodes De Synthèse

The synthesis of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 involves several steps, starting with the reaction of 6-chloro-1H-indazole with 4-hydroxybenzenesulfonyl chloride to form 6-chloro-N-(4-hydroxyphenyl)benzoxazine-3-sulfonamide. This compound is then reacted with 2-aminobenzoic acid to yield N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536.

Applications De Recherche Scientifique

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been extensively studied for its potential as an anti-cancer drug. It has shown promising results in preclinical studies, inhibiting the growth of a variety of cancer cell lines and inducing apoptosis (programmed cell death). It has also been shown to be effective in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.

Propriétés

IUPAC Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15-8-23-14-4-3-11(6-13(14)17-15)24(21,22)19-10-2-1-9-7-16-18-12(9)5-10/h1-7,19H,8H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDUTYDSKFTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.